

In-Depth Technical Guide: 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-5-benzofuranethanol-d4

Cat. No.: B564644

[Get Quote](#)

CAS Number: 1185079-36-0

This technical guide provides a comprehensive overview of **2,3-Dihydro-5-benzofuranethanol-d4**, a deuterated analog of 2,3-Dihydro-5-benzofuranethanol. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Data

2,3-Dihydro-5-benzofuranethanol-d4 is a stable, isotopically labeled compound primarily utilized as an intermediate in the synthesis of Darifenacin-d4.^[1] Darifenacin is a muscarinic M3 receptor antagonist used in the treatment of overactive bladder.^{[2][3][4][5][6]} The incorporation of deuterium atoms (d4) in the ethanol side chain provides a valuable tool for pharmacokinetic and metabolic studies.

Quantitative Data Summary

Property	Value	Source
CAS Number	1185079-36-0	[7] [8]
Molecular Formula	C ₁₀ H ₈ D ₄ O ₂	N/A
Molecular Weight	168.23 g/mol	N/A
Appearance	White Solid	N/A
Purity	Analytical Standard	[8]
Storage	2-8°C	N/A

Application in Synthesis

The primary application of **2,3-Dihydro-5-benzofuranethanol-d4** is as a key intermediate in the synthesis of Darifenacin-d4. The general synthetic pathway for Darifenacin involves the reaction of a pyrrolidine derivative with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

General Experimental Protocol: Synthesis of Darifenacin Precursor

While specific protocols for the deuterated compound are proprietary, the synthesis of the non-deuterated analog, 2,3-Dihydro-5-benzofuranethanol, typically involves the reduction of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid or its methyl ester.[\[12\]](#)

Reaction:

- Starting Material: 2-(2,3-dihydrobenzofuran-5-yl)acetic acid methyl ester
- Reducing Agent: A suitable metal hydride, such as Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).[\[12\]](#)
- Solvent: A C₁-C₄ alcohol.[\[12\]](#)
- Procedure: The reducing agent is added to a solution of the starting material in the alcohol. The reaction mixture is typically heated to facilitate the reduction.[\[12\]](#) Following the reaction,

a workup procedure involving quenching the excess reducing agent and extraction is performed to isolate the desired 2,3-Dihydro-5-benzofuranethanol.

This resulting alcohol can then be converted to a suitable leaving group, such as a bromide, to facilitate its reaction with the pyrrolidine core of Darifenacin.[\[9\]](#)

Role in Pharmacokinetic Studies

The deuteration of 2,3-Dihydro-5-benzofuranethanol makes it a valuable tool for pharmacokinetic (PK) studies. The increased mass of the deuterium atoms allows for the differentiation of the deuterated compound and its metabolites from their endogenous or non-deuterated counterparts using mass spectrometry. This is crucial for accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Associated Signaling Pathway: M3 Muscarinic Receptor Antagonism

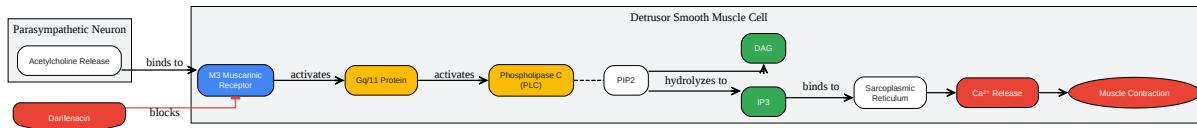
As **2,3-Dihydro-5-benzofuranethanol-d4** is a precursor to Darifenacin-d4, its ultimate biological relevance lies in the mechanism of action of Darifenacin. Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mechanism of Action:

- Acetylcholine Release: In the bladder, the neurotransmitter acetylcholine is released from parasympathetic nerve terminals.
- M3 Receptor Binding: Acetylcholine binds to M3 muscarinic receptors on the detrusor smooth muscle.
- Signal Transduction: This binding activates a Gq/11 G-protein, leading to the activation of phospholipase C.
- IP₃ and DAG Production: Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

- Muscle Contraction: The increased intracellular calcium concentration leads to the contraction of the detrusor muscle.
- Darifenacin Inhibition: Darifenacin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing the contraction of the bladder muscle.^{[3][4]} This results in a reduction of the symptoms of an overactive bladder.^[6]

Visual Representation of the Darifenacin Signaling Pathway



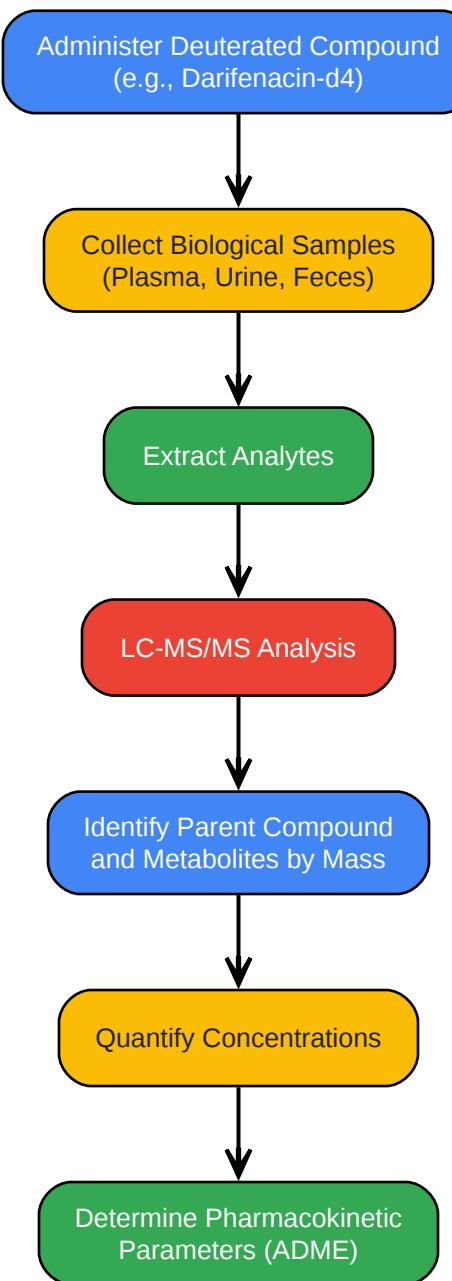
[Click to download full resolution via product page](#)

Caption: Signaling pathway of Darifenacin's antagonism of the M3 muscarinic receptor.

Metabolism of the 2,3-Dihydrobenzofuran Moiety

Studies on related 2,3-dihydrobenzofuran compounds suggest that the metabolism of this structural moiety can involve N-demethylation and hydroxylation of the dihydrobenzofuran ring, followed by glucuronidation.^[13] Another study on a cannabinoid receptor agonist containing a dihydrobenzofuran structure identified dihydrodiol metabolites formed via an arene oxide pathway as major metabolites.^[14]

Logical Workflow for Metabolite Identification



[Click to download full resolution via product page](#)

Caption: General workflow for a pharmacokinetic study using a deuterated compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 4. Pharmaceutical Insights: darifenacin hydrobromide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. 2,3-Dihydro-5-benzofuranethanol-d4 | 1185079-36-0 [chemicalbook.com]
- 8. 2,3-Dihydro-5-benzofuranethanol-d4 , 标准品 , CAS号 : 1185079-36-0 | CAS:1185079-36-0 | 瑞达恒辉 [henghuimall.com]
- 9. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 12. US20080221338A1 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 13. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethoxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3-Dihydro-5-benzofuranethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564644#2-3-dihydro-5-benzofuranethanol-d4-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com